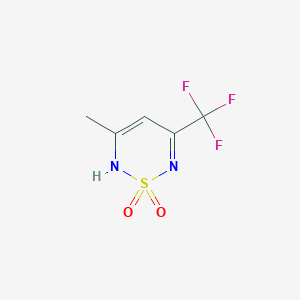
3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a useful research compound. Its molecular formula is C5H5F3N2O2S and its molecular weight is 214.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is structurally similar to the compound lotilaner , which is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Mode of Action
Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
Based on its potential similarity to lotilaner, it may affect the gaba neurotransmitter system, leading to paralysis and death of the target organism .
Result of Action
Based on its potential similarity to lotilaner, it may cause paralysis and death in the target organism .
Activité Biologique
3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound belonging to the thiadiazine family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C5H5F3N2O2S
- Molecular Weight : 214.17 g/mol
- CAS Number : 1011396-95-4
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from 16 to 128 µg/mL against different bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : The compound has been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer).
- IC50 Values : Studies have reported IC50 values above 100 µM for most derivatives, indicating moderate cytotoxicity . However, some derivatives demonstrated stronger activity with IC50 values as low as 38.09 µM .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of thiadiazine derivatives. Research indicates that:
- Fluorination enhances lipophilicity and membrane permeability, facilitating better interaction with biological targets.
- Substituents at various positions on the thiadiazine ring can modulate the compound's efficacy and selectivity towards specific biological pathways .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of various thiadiazine derivatives including this compound against clinical isolates.
- Results indicated that compounds with a trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts.
-
Cytotoxicity Assessment :
- In vitro cytotoxicity assays were performed on MDA-MB-231 and PC3 cell lines.
- The study found that while most compounds showed low cytotoxicity towards normal cells, certain derivatives displayed selective toxicity towards cancer cells.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
3-methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S/c1-3-2-4(5(6,7)8)10-13(11,12)9-3/h2,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDVVKINVKLEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














